molecular formula C28H42O3S B13998927 4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione CAS No. 67304-48-7

4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione

Cat. No.: B13998927
CAS No.: 67304-48-7
M. Wt: 458.7 g/mol
InChI Key: AVOARDDOYHZGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by sulfonation and oxidation steps. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of catalysts and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and diols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxy and dione functionalities allow it to participate in redox reactions, while the octadecylsulfanyl chain provides hydrophobic interactions with biological membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione is unique due to its specific combination of hydroxy, octadecylsulfanyl, and dione functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

67304-48-7

Molecular Formula

C28H42O3S

Molecular Weight

458.7 g/mol

IUPAC Name

4-hydroxy-3-octadecylsulfanylnaphthalene-1,2-dione

InChI

InChI=1S/C28H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-32-28-26(30)24-21-18-17-20-23(24)25(29)27(28)31/h17-18,20-21,30H,2-16,19,22H2,1H3

InChI Key

AVOARDDOYHZGIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.